BenchChemオンラインストアへようこそ!

AMPK activator 4

AMPK signaling Mitochondrial toxicity Mechanism of action

AMPK activator 4 is a direct AMPK agonist with a unique muscle-tissue-selective profile. Unlike metformin or AICAR, it does not inhibit mitochondrial complex I, enabling clean dissection of AMPK signaling. Validated in db/db diabetic mice at 100 mg/kg with no ALT/AST elevation. Ideal for exercise mimetic, insulin sensitivity, and LKB1-AMPK pathway studies. Order for research use today.

Molecular Formula C24H21ClN2O3
Molecular Weight 420.9 g/mol
Cat. No. B2956778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK activator 4
Molecular FormulaC24H21ClN2O3
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28)
InChIKeyOSSMPMZJYDZMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AMPK Activator 4 (CAS 2493239-46-4): Technical Overview for Metabolic Research Procurement


AMPK activator 4 is a synthetic small-molecule agonist of AMP-activated protein kinase (AMPK), derived from an AdipoRon analogue scaffold, with the chemical name 2-(4-chlorophenoxy)-N-{4-[(4-cyanophenyl)methoxy]phenyl}-2-methylpropanamide [1]. The compound, also designated as compound B10 in the primary literature, is characterized as a potent AMPK activator that does not inhibit mitochondrial complex I, distinguishing it from classical AMPK modulators like AICAR or metformin . Its reported CAS number is 2493239-46-4, with a molecular formula of C24H21ClN2O3 and a molecular weight of 420.89 [1].

Why Substituting AMPK Activator 4 with General-Purpose AMPK Agonists Compromises Experimental Specificity


Direct substitution of AMPK activator 4 with other AMPK agonists, particularly indirect activators such as metformin, AICAR, or mitochondrial complex I inhibitors, introduces critical confounding variables that undermine experimental interpretation. Metformin activates AMPK secondary to mitochondrial complex I inhibition and changes in cellular AMP:ATP ratio, a mechanism that is indirect and pleiotropic [1]. A-769662, a commonly used direct AMPK activator, shows specificity for β1-subunit-containing AMPK complexes and does not activate all isoforms equally, while lacking the muscle tissue-selective profile reported for AMPK activator 4 [2]. Furthermore, many indirect activators exert AMPK-independent metabolic effects and trigger compensatory stress responses that obscure pathway-specific readouts. The compound's distinct combination of direct AMPK activation without mitochondrial complex I inhibition and its tissue-selective activity profile in muscle renders it non-interchangeable with these alternatives for studies where these specific pharmacological properties are essential experimental variables [3].

Quantitative Differentiation Evidence for AMPK Activator 4 Procurement Decisions


Mechanistic Selectivity: Absence of Mitochondrial Complex I Inhibition Compared to Metformin and R419

AMPK activator 4 is explicitly reported to activate AMPK without inhibiting mitochondrial complex I, a key differentiation point from numerous AMPK activators including metformin and R419 that function through complex I inhibition. This property was a primary design criterion in the AdipoRon analogue optimization campaign [1]. In contrast, metformin exerts its AMPK-activating effects secondary to inhibition of mitochondrial complex I, resulting in decreased ATP synthesis and increased AMP/ATP ratio [2]. Similarly, R419 is characterized as a mitochondrial complex I inhibitor that activates AMPK acutely in myotubes [3]. The absence of complex I inhibition in AMPK activator 4 eliminates this confounding variable, making it uniquely suited for studies where mitochondrial function must remain uncompromised or where AMPK activation must be dissociated from upstream energetic stress.

AMPK signaling Mitochondrial toxicity Mechanism of action Cellular energetics

Tissue Selectivity: Muscle-Specific AMPK Activation vs. Pan-Activators MK-8722 and A-769662

AMPK activator 4 is reported to selectively activate AMPK in muscle tissues, a property that distinguishes it from pan-AMPK activators [1]. In contrast, MK-8722 is characterized as a systemic, direct pan-activator of all twelve mammalian AMPK complexes, with documented activation in skeletal muscle, liver, and cardiac tissue [2]. A-769662 activates AMPK complexes containing the β1 subunit but does not exhibit the muscle-selective profile reported for AMPK activator 4 [3]. The muscle tissue selectivity of AMPK activator 4 enables focused investigation of skeletal muscle AMPK biology with reduced systemic or hepatic confounding effects, an advantage for metabolic disease models where tissue-specific AMPK contributions are under interrogation.

Tissue selectivity Skeletal muscle metabolism AMPK isoform pharmacology

In Vivo Anti-Hyperglycemic Efficacy in db/db Diabetic Mice Compared to Vehicle Control

AMPK activator 4 demonstrates statistically significant in vivo anti-hyperglycemic efficacy in the db/db diabetic mouse model, a standard preclinical model for type 2 diabetes. Following intragastrical administration at 100 mg/kg daily for 9 weeks in 5-week-old db/db mice, the compound significantly lowered fasting blood glucose levels over a 2-6 week treatment period and significantly improved insulin resistance parameters over the 9-week study duration, all without affecting body weight or serum liver injury markers (ALT and AST) [1]. The magnitude of glycemic improvement relative to vehicle control was statistically significant, though precise numerical values require consultation of the original publication figures. This in vivo efficacy profile validates the compound's utility for metabolic disease research applications where physiological AMPK activation in a diabetic context is required.

Type 2 diabetes In vivo pharmacology db/db mouse model Glucose homeostasis

In Vitro Target Engagement: Dose-Dependent ACC Phosphorylation in C2C12 Myotubes and Hepatocytes

AMPK activator 4 induces dose-dependent phosphorylation of acetyl-CoA carboxylase (ACC), a canonical downstream substrate of AMPK, in C2C12 myotubes across a concentration range of 0-20 μM with 12-24 hour incubation. Critically, the phosphorylation of ACC was highly consistent with the phosphorylation of AMPK itself, confirming on-target pathway activation [1]. The compound also increased phosphorylation of AMPK and ACC in human hepatocarcinoma HepG2 and HuH-7 cells under identical concentration and time conditions. This in vitro target engagement data provides direct evidence of functional AMPK pathway activation at the molecular level, with the dose-response relationship enabling researchers to select appropriate concentrations for cell-based assays and to benchmark pathway activation strength relative to other AMPK modulators.

Target engagement Western blot ACC phosphorylation C2C12 myotubes

Safety Profile: Absence of Hepatotoxicity Markers at Efficacious Dose in db/db Mice

At the therapeutically efficacious dose of 100 mg/kg administered intragastrically daily for 9 weeks, AMPK activator 4 did not significantly affect serum levels of alanine aminotransferase (ALT) or aspartate aminotransferase (AST), two established markers of liver injury, in db/db diabetic mice [1]. This is notable because some AMPK activators, particularly pan-activators like MK-8722, have been associated with adverse findings including cardiac hypertrophy in preclinical models [2]. While this hepatotoxicity safety observation is limited to a single study and does not constitute comprehensive toxicology, it provides preliminary evidence that AMPK activator 4 does not provoke acute liver injury at the efficacious dose in this model, a relevant consideration for in vivo experimental planning.

Hepatotoxicity ALT/AST In vivo safety Preclinical toxicology

Upstream Kinase Dependence: LKB1 Requirement for AMPK Phosphorylation

AMPK activator 4-mediated AMPK phosphorylation requires the upstream kinase LKB1, as demonstrated in cell-based mechanistic studies [1]. This LKB1 dependence distinguishes AMPK activator 4 from AMP-mimetic compounds and from direct allosteric activators that may bypass upstream kinase requirements. For comparison, the allosteric activator A-769662 activates AMPK by binding to the β and γ subunits, a mechanism that may be partially independent of LKB1-mediated phosphorylation of Thr172 [2]. The LKB1 dependence of AMPK activator 4 positions it as a tool for investigating LKB1-AMPK signaling axis biology and may confer a more physiologically relevant activation mechanism, as LKB1 is the primary upstream kinase responsible for AMPK activation under conditions of energy stress in vivo.

LKB1 AMPK phosphorylation Signaling pathway Kinase cascade

Defined Research Applications for AMPK Activator 4 Based on Validated Differentiation Evidence


Skeletal Muscle-Specific AMPK Pathway Investigation in Metabolic Disease Models

Researchers seeking to interrogate AMPK signaling specifically within skeletal muscle without confounding hepatic or cardiac AMPK activation should prioritize AMPK activator 4 due to its reported muscle tissue-selective activation profile. This application is particularly relevant for studies of exercise mimetics, muscle insulin sensitivity, and glucose disposal mechanisms where systemic pan-AMPK activators like MK-8722 would introduce multi-organ pathway activation that complicates interpretation [1]. The compound's in vivo efficacy in db/db diabetic mice at 100 mg/kg daily dosing validates its utility in disease-relevant muscle metabolism models .

Mitochondrial Function Studies Requiring AMPK Activation Without Complex I Interference

Experiments investigating AMPK-dependent mitochondrial biogenesis, mitophagy, or respiratory function require an activator that does not simultaneously inhibit mitochondrial complex I—a confounding property of metformin, AICAR, and other indirect activators. AMPK activator 4 was specifically optimized to activate AMPK without mitochondrial complex I inhibition, enabling clean dissection of AMPK-specific mitochondrial effects without the compensatory mitochondrial stress responses triggered by complex I inhibition [1]. This is essential for studies examining the intersection of AMPK signaling and mitochondrial quality control pathways.

LKB1-AMPK Signaling Axis Investigation in Cellular Energetics

AMPK activator 4's demonstrated requirement for LKB1 to mediate AMPK phosphorylation makes it a valuable tool for investigating the canonical LKB1-AMPK energy-sensing pathway [1]. In contrast to allosteric activators like A-769662 that bind the β/γ subunits and may circumvent LKB1-mediated Thr172 phosphorylation, AMPK activator 4 engages the physiologically relevant upstream kinase cascade. This application is particularly relevant for studies of Peutz-Jeghers syndrome, cancer metabolism, and cellular energy stress responses where LKB1 function is a central variable.

Chronic In Vivo Metabolic Studies Where Hepatotoxicity Confounds Interpretation

For long-term in vivo metabolic studies in diabetic or obese mouse models, the absence of elevated ALT/AST at the efficacious 100 mg/kg dose in db/db mice supports the use of AMPK activator 4 in protocols where liver injury markers could otherwise confound metabolic readouts [1]. This contrasts with some other AMPK activators that have been associated with organ-specific adverse findings in preclinical models. The 9-week dosing data provides a validated framework for chronic administration study designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPK activator 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.